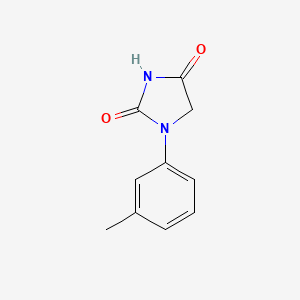

1-(3-Methylphenyl)imidazolidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWDWNRWBUALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261640 | |

| Record name | 2,4-Imidazolidinedione, 1-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32549-32-9 | |

| Record name | 2,4-Imidazolidinedione, 1-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32549-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 1-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Methylphenyl Imidazolidine 2,4 Dione

Classical Synthetic Approaches to Substituted Imidazolidine-2,4-diones

The imidazolidine-2,4-dione, or hydantoin (B18101), ring system is a crucial scaffold in medicinal and organic chemistry. thieme-connect.de Its synthesis has been achieved through several reliable methods, which can be tailored to produce a wide array of substituted derivatives.

Bucherer-Bergs Reaction and its Adaptations

A cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. encyclopedia.pub First reported in the 1920s, this multicomponent reaction typically involves the condensation of a ketone or an aldehyde with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium (B1175870) carbonate. encyclopedia.pubalfa-chemistry.comorganic-chemistry.org The reaction is generally conducted by heating the components in an aqueous ethanol (B145695) solution. encyclopedia.pub

The mechanism proceeds through the initial formation of a cyanohydrin from the carbonyl compound, which then reacts with ammonia (B1221849) released from the ammonium carbonate to form an aminonitrile. alfa-chemistry.com This intermediate undergoes cyclization with carbon dioxide (also from the ammonium carbonate) to yield the hydantoin ring. alfa-chemistry.com A key feature of this reaction is its effectiveness for a variety of aliphatic, aromatic, and cyclic ketones and aldehydes. nih.gov While highly effective for substitutions at the C5 position, the classical Bucherer-Bergs reaction typically yields products that are unsubstituted at the N-1 and N-3 positions. encyclopedia.pub Adaptations to introduce substituents at the nitrogen atoms, such as in 1-(3-Methylphenyl)imidazolidine-2,4-dione, would require subsequent modification steps or alternative strategies.

Urech Reaction and Related Amino Acid-Derived Syntheses

The Urech hydantoin synthesis, first described in 1873, provides a direct route to hydantoins from α-amino acids. researchgate.net In its classic form, an α-amino acid is treated with potassium cyanate (B1221674), followed by cyclization induced by a mineral acid like hydrochloric acid. researchgate.net This process involves the formation of an intermediate ureido acid (an N-carbamoyl amino acid), which then undergoes intramolecular cyclization to form the hydantoin ring. thieme-connect.denih.gov

This method is particularly valuable as it allows the chirality of the starting amino acid to be transferred to the hydantoin product, although reaction conditions must be carefully controlled to avoid racemization. organic-chemistry.orgsonar.ch Modern variations of the Urech reaction have been developed to improve efficiency and enantiopurity. For instance, the use of hypervalent iodine cyanation reagents can produce enantiopure 1,5-substituted hydantoins from protected amino acids at room temperature, avoiding the need for more toxic reagents. organic-chemistry.orgsonar.ch Syntheses starting from amino acid derivatives are a logical pathway to N-substituted hydantoins, provided the desired substituent is attached to the nitrogen of the starting amino acid.

Cyclization Strategies Involving Isocyanates/Isothiocyanates

A versatile and direct method for synthesizing N-substituted hydantoins involves the use of isocyanates or their sulfur analogs, isothiocyanates. nih.govbeilstein-journals.org This strategy is highly effective for producing 1-substituted, 3-substituted, and 1,3-disubstituted imidazolidine-2,4-diones. A common pathway involves the reaction of an α-amino acid ester with an appropriate isocyanate. nih.gov This reaction forms an N-carbamoyl amino ester intermediate, which subsequently undergoes base- or acid-catalyzed intramolecular cyclization to afford the hydantoin ring. nih.govnih.gov

For example, reacting an amino acid with phenyl isocyanate can yield 3-phenyl-substituted hydantoins. nih.gov Similarly, reacting an N-aryl amino acid with an activating agent can lead to cyclization. This approach offers a high degree of control over the substitution pattern on the hydantoin ring, making it a powerful tool for creating specifically designed molecules. The choice of the starting amino acid or ester determines the substituent at the C5-position, while the choice of the isocyanate determines the substituent at the N3 (or N1) position. nih.gov

Specific Synthesis Pathways for this compound

The synthesis of the target compound, this compound, requires a strategy that specifically installs the 3-methylphenyl (or m-tolyl) group at the N1 position of the hydantoin ring.

Selection of Precursors and Reaction Design

Based on the classical methods, the most direct route to this compound involves a cyclization strategy using a precursor that already contains the 3-methylphenyl group.

A logical precursor for this synthesis is 3-methylphenyl isocyanate . This can be reacted with an α-amino acid or its corresponding ester, such as glycine (B1666218) ethyl ester. The reaction design would follow a two-step, one-pot sequence:

Urea (B33335) Derivative Formation: Reaction of glycine ethyl ester with 3-methylphenyl isocyanate would form an N-(3-methylphenyl)-N'-ethoxycarbonylmethyl urea intermediate.

Cyclization: Treatment of this intermediate with a base (e.g., sodium ethoxide) or acid would induce intramolecular cyclization, with the elimination of ethanol, to form the this compound ring.

Alternatively, one could start with N-(3-methylphenyl)glycine . This precursor could be reacted with a cyanate source, in a variation of the Urech synthesis, to form an N-carbamoyl derivative that subsequently cyclizes. Another approach involves reacting N-(3-methylphenyl)glycine with an activating agent like triphosgene (B27547) to facilitate the ring closure. nih.gov

The selection of precursors is critical for the regioselective placement of the 3-methylphenyl group. Using 3-methylphenyl isocyanate or N-(3-methylphenyl)glycine ensures the substituent is placed on a nitrogen atom, and subsequent reaction design dictates the final structure.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 1-arylhydantoins is highly dependent on reaction conditions. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time.

For syntheses involving isocyanates, the solvent plays a crucial role. Non-polar aprotic solvents like toluene (B28343) or polar aprotic solvents such as dimethylformamide (DMF) are often employed. nih.govbeilstein-journals.org The choice can affect reaction rates and the solubility of intermediates. For example, in a related synthesis of N,N'-disubstituted ureas from isocyanates, toluene was found to be superior to tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) for achieving high conversion. beilstein-journals.org

Catalysis is also a key factor. For cyclization of urea-type intermediates, both acid and base catalysis can be effective. Strong bases like sodium hydride or alkoxides are used to deprotonate the nitrogen, facilitating nucleophilic attack to close the ring. thieme-connect.de Acid catalysts, such as methanesulfonic acid (MsOH), can be used to promote cyclization, particularly in one-pot sequences. nih.gov

The table below presents a hypothetical optimization study for the cyclization step, based on typical conditions reported for similar transformations.

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium Ethoxide (1.1 eq) | Ethanol | 78 | 6 | 65 |

| 2 | Sodium Hydride (1.1 eq) | DMF | 80 | 4 | 78 |

| 3 | Methanesulfonic Acid (2.0 eq) | DCE | 80 | 3 | 72 |

| 4 | Potassium Carbonate (2.0 eq) | Acetone | 56 | 12 | 55 |

| 5 | Sodium Hydride (1.1 eq) | Toluene | 110 | 4 | 82 |

As the hypothetical data suggests, a strong, non-nucleophilic base like sodium hydride in a high-boiling aprotic solvent like toluene could provide the highest yield by effectively promoting the intramolecular cyclization while minimizing side reactions. Optimization studies are essential to balance reaction speed, yield, and purity of the final product. nih.govnih.gov

Emerging and Sustainable Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating a wide range of chemical reactions. nih.gov By using microwave irradiation, reaction mixtures are heated rapidly and uniformly, which can lead to significant reductions in reaction times, often from hours to minutes, along with improved product yields and purities. acs.orgnih.gov

This method has been effectively applied to the synthesis of various hydantoin derivatives. tubitak.gov.trunamur.be For instance, a one-pot, two-step microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids has been developed, completing the reaction in under two hours in water, an environmentally benign solvent. beilstein-journals.orgnih.gov The process involves the N-carbamylation of an amino acid followed by acid-induced intramolecular cyclization, all under microwave irradiation. beilstein-journals.orgnih.gov Another approach involves the microwave-assisted reaction of cyanohydrins with ammonium carbonate, which yields hydantoins in 2-5 minutes in high yields. tubitak.gov.tr Solid-phase techniques combined with microwave heating have also been used to create libraries of hydantoins, with reaction steps completed in minutes. acs.org

While specific research detailing the microwave-assisted synthesis of this compound is not extensively documented, the established protocols for analogous N-aryl hydantoins are directly applicable. A plausible route would involve the microwave-promoted cyclization of a precursor like N-(3-methylphenyl)-N-carbamoyl-glycine. The general advantages of this method are summarized in the table below.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hydantoin Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Citation(s) |

| Reaction Time | Several hours | 2–15 minutes | acs.orgtubitak.gov.trbeilstein-journals.org |

| Yield | Moderate to Good | Good to Excellent (up to 89-95%) | acs.orgbeilstein-journals.org |

| Energy Usage | High | Low | nih.gov |

| Reaction Conditions | Often requires high-boiling point solvents | Can use greener solvents (e.g., water) or be solvent-free | beilstein-journals.orgnih.gov |

Solvent-Free Reaction Conditions

A key goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free reactions, sometimes referred to as solid-state reactions, offer a powerful alternative. researchgate.net These reactions are often carried out by grinding the solid reactants together, sometimes with a catalytic agent, which can lead to shorter reaction times and simplified product work-up. researchgate.nettandfonline.com

The synthesis of 5,5-disubstituted hydantoins and related thiohydantoins has been successfully achieved under solvent-free conditions at room temperature by grinding a 1,2-diketo compound (like benzil) with urea or thiourea (B124793) and a base. tandfonline.comtandfonline.com This method provides moderate to excellent yields and avoids the use of toxic solvents like DMSO or DMF that are sometimes used in other hydantoin syntheses. tandfonline.com Another solvent-free approach utilizes microwave promotion for the condensation of arylglyoxals and phenylurea using polyphosphoric ester as a mediator, with a simple workup involving ice-cold water. organic-chemistry.org

For the synthesis of this compound, a solvent-free approach could involve the neat reaction of 3-methylphenyl isocyanate with an amino acid ester, followed by a solid-state cyclization step. The advantages of such an approach include reduced waste, lower energy consumption, and often higher throughput.

Table 2: Research Findings on Solvent-Free Hydantoin Synthesis

| Reactants | Conditions | Yield | Key Advantages | Citation(s) |

| Benzil, Urea, NaOH | Grinding, Room Temperature | Excellent | Energy and solvent saving, simple work-up, reduced time | researchgate.nettandfonline.com |

| Arylglyoxals, Phenylurea/Thiourea | Microwave, Polyphosphoric Ester | Good | Solvent-free, simple work-up | organic-chemistry.org |

| Benzils, Urea/Thiourea | Grinding | Excellent | Short reaction times, simple purification, environmentally friendly | researchgate.net |

Catalytic Approaches in Imidazolidine-2,4-dione Formation

Catalysis is a cornerstone of modern, efficient chemical synthesis. In the context of forming the imidazolidine-2,4-dione ring, various catalytic strategies have been developed to improve reaction rates, selectivity, and sustainability. These methods often operate under milder conditions than non-catalytic routes.

Common approaches to hydantoin synthesis involve the acid- or base-catalyzed cyclization of ureido derivatives. organic-chemistry.org However, recent research has expanded the catalytic toolbox significantly. For instance, copper acetate (B1210297) has been used to promote the N-arylation of imides with boronic acids, a method suitable for producing N₃-aryl hydantoins. organic-chemistry.org The direct incorporation of carbon dioxide (CO₂) as a C1 building block is a highly attractive green chemistry approach. Catalytic systems using ionic liquids or selenium have been shown to facilitate the carbonylation of diamines or the cyclization of propargylamines with CO₂ to form imidazolidinone structures. mdpi.com

Furthermore, organocatalysis represents a metal-free alternative. Imidazolidine-4-thiones, plausible prebiotic molecules, have been shown to act as organocatalysts themselves, demonstrating the diverse catalytic potential within this class of heterocycles. uni-muenchen.de For the synthesis of this compound, the use of recyclable solid acid catalysts or advanced organocatalysts for the key cyclization step could offer significant improvements in sustainability and process efficiency.

Table 3: Overview of Catalytic Approaches in Imidazolidinone/Hydantoin Formation

| Catalyst Type | Example(s) | Role in Synthesis | Advantages | Citation(s) |

| Brønsted Acid/Base | HCl, NaOH | Promotes intramolecular cyclization of urea derivatives. | Readily available, effective. | beilstein-journals.orgorganic-chemistry.org |

| Transition Metal | Copper Acetate, Palladium | Catalyzes N-arylation and cycloaddition reactions. | Enables specific bond formations. | organic-chemistry.org |

| Ionic Liquid | [DBUH][OAc] | Activates both diamine and CO₂ for carbonylation. | Can enable solventless conditions. | mdpi.com |

| Organocatalyst | Imidazolidine-4-thiones, Diarylketones | Can catalyze various steps, including asymmetric transformations. | Metal-free, can offer high enantioselectivity. | organic-chemistry.orguni-muenchen.de |

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Assignments

The protons on the 3-methylphenyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to their different positions relative to the methyl group and the point of attachment to the hydantoin (B18101) ring, they would likely present as a complex multiplet pattern. The methyl group protons (Ar-CH₃) would give rise to a singlet peak, expected further upfield around δ 2.3-2.5 ppm. The two methylene (B1212753) protons (CH₂) of the imidazolidine (B613845) ring are chemically equivalent in a simple model and would likely appear as a singlet. The N-H proton of the hydantoin ring would also produce a singlet, which can be broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1-(3-Methylphenyl)imidazolidine-2,4-dione

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Methylene-H (Ring CH₂) | ~4.0 | Singlet |

| N-H | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbonyl carbons, the aromatic carbons, the methyl carbon, and the methylene carbon of the heterocyclic ring.

The two carbonyl carbons (C=O) of the dione (B5365651) ring are expected to resonate at the downfield end of the spectrum, typically in the range of δ 155-175 ppm. The aromatic carbons would show a set of signals between δ 120-140 ppm. The methylene carbon of the imidazolidine ring would likely appear around δ 45-55 ppm, while the methyl carbon of the tolyl group would be found at the most upfield region, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 155 - 175 |

| Aromatic (Ar-C) | 120 - 140 |

| Methylene (Ring CH₂) | 45 - 55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To confirm the precise structural assignments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be particularly useful in confirming the coupling relationships among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the Ar-CH₃, aromatic C-H, and ring CH₂ groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring has several characteristic vibrational modes. In related hydantoin structures, absorptions corresponding to the C-N stretching and ring deformation modes are typically observed in the fingerprint region of the spectrum (below 1500 cm⁻¹). mdpi.com These complex vibrations are unique to the ring system and contribute to the compound's specific IR fingerprint.

Analysis of Carbonyl and N-H Stretching Frequencies

The most prominent features in the IR spectrum of this compound would be the absorptions from the N-H and carbonyl (C=O) groups.

N-H Stretching: A distinct absorption band corresponding to the N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹. nih.gov This band can be somewhat broad.

Carbonyl (C=O) Stretching: The imidazolidine-2,4-dione moiety contains two carbonyl groups. These typically give rise to two strong absorption bands. In similar hydantoin derivatives, these bands are often observed around 1710-1780 cm⁻¹. mdpi.com One band, often at a higher wavenumber, is attributed to the C-4 carbonyl (amide), while the other corresponds to the C-2 carbonyl (urea-like). The exact positions can be influenced by the electronic effects of the substituent on the nitrogen atom.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3300 | Medium-Strong |

| C=O (Amide) | Stretch | ~1770 - 1780 | Strong |

| C=O (Urea) | Stretch | ~1710 - 1720 | Strong |

| C-H (Aromatic) | Stretch | ~3000 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. The molecular formula for this compound is C₁₀H₁₀N₂O₂. HRMS can distinguish this from other molecules with the same nominal mass but different elemental formulas.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). For this compound, the expected monoisotopic mass can be precisely calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Monoisotopic Mass | 190.07423 Da |

| Common Adducts (M+H)⁺ | 191.08150 Da |

| Common Adducts (M+Na)⁺ | 213.06345 Da |

For instance, studies on compounds like 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione show characteristic fragmentation pathways that can be extrapolated. mdpi.com The fragmentation of this compound would likely initiate from the molecular ion [M]⁺• and proceed through several key cleavages. The bond between the tolyl group and the nitrogen atom, as well as the bonds within the heterocyclic ring, are expected to be labile.

Key predicted fragmentation pathways include:

Formation of the m-tolyl isocyanate ion: A primary fragmentation could involve the cleavage of the imidazolidine ring to yield the m-tolyl isocyanate radical cation (m/z 133) or related fragments.

Loss of Carbonyl Groups: Sequential loss of carbon monoxide (CO) or isocyanate (NCO) moieties from the heterocyclic ring is a common pathway for such structures.

Cleavage of the N1-C2 bond: This would lead to the formation of the [CH₃-C₆H₄-N]⁺• ion.

Formation of the Tolyl Cation: Cleavage of the N-Ar bond can generate a tolyl cation (m/z 91), which may rearrange to the more stable tropylium (B1234903) ion.

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 190 | [C₁₀H₁₀N₂O₂]⁺• | Molecular Ion [M]⁺• |

| 133 | [CH₃C₆H₄NCO]⁺• | m-tolyl isocyanate radical cation |

| 119 | [C₇H₇NCO]⁺ | Ion derived from ring fragmentation |

| 91 | [C₇H₇]⁺ | Tolyl cation, likely rearranging to tropylium ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores within a molecule—the parts responsible for light absorption—determine the characteristics of its UV-Vis spectrum.

The structure of this compound contains two main chromophoric systems: the 3-methylphenyl (m-tolyl) group and the imidazolidine-2,4-dione ring, which contains a urea-like dicarbonyl system.

π → π* Transitions: These high-energy transitions are expected from the aromatic phenyl ring. Substituted benzenes typically show two absorption bands: the E-band (around 200-220 nm) and the B-band (a weaker, structured band around 250-280 nm). The methyl substituent on the phenyl ring is expected to cause a slight bathochromic (red) shift of these absorptions compared to unsubstituted benzene. The carbonyl groups of the dione ring also contribute to π → π* transitions.

n → π* Transitions: The lone pairs of electrons on the nitrogen and oxygen atoms can be excited to anti-bonding π* orbitals. These transitions are typically of lower energy (longer wavelength) and lower intensity than π → π* transitions. They are often observed as a shoulder on the main absorption band or as a weak band at wavelengths above 280 nm.

While specific experimental UV-Vis data is not available from the searched literature, a hypothetical spectrum would be a composite of these transitions.

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~ 200-220 | π → π* (E-band) | Phenyl Ring |

| ~ 250-280 | π → π* (B-band) | Phenyl Ring |

| > 280 | n → π* | C=O groups |

Crystallographic and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) Studies

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular structure and intermolecular interactions of 1-(3-Methylphenyl)imidazolidine-2,4-dione.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Parameter | Value |

|---|---|

| Empirical formula | C10H10N2O2 |

| Formula weight | 190.20 |

| Crystal system | Undetermined |

| Space group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

A complete SCXRD study would yield a detailed table of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for confirming the connectivity of the atoms and for understanding the fine details of the molecular geometry. For instance, the planarity of the imidazolidine-2,4-dione ring and the orientation of the 3-methylphenyl substituent would be precisely defined.

Understanding the non-covalent interactions within the crystal lattice is fundamental to explaining the solid-state properties of a compound. An SCXRD analysis would identify and characterize intermolecular interactions such as hydrogen bonds (e.g., N-H···O=C interactions between the hydantoin (B18101) rings), and potentially π-π stacking interactions involving the phenyl rings. These interactions govern the packing of molecules in the crystal and influence properties like melting point and solubility.

Powder X-ray Diffraction (PXRD) for Bulk Phase Analysis and Polymorphism

While SCXRD provides detailed information about a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing a bulk, polycrystalline sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase.

A PXRD study of this compound would be used to:

Confirm phase purity: Ensuring that the bulk sample consists of a single crystalline form.

Identify polymorphs: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in hydantoin derivatives. nih.govbohrium.com Each polymorph has a unique PXRD pattern and distinct physical properties. A comprehensive study would involve screening for different polymorphs by crystallization under various conditions and analyzing the resulting solids by PXRD.

Without experimental PXRD data, it is not possible to confirm the phase purity of any synthesized batch of this compound or to know if it exhibits polymorphism.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are founded on the principles of quantum mechanics and can predict a wide array of molecular properties with high accuracy.

A fundamental step in computational chemistry is to determine the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. nih.gov

For 1-(3-Methylphenyl)imidazolidine-2,4-dione, a DFT calculation, commonly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed. nih.govarabjchem.org This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule, calculating the total electronic energy at each step. The optimization concludes when a minimum energy conformation is found, representing the most stable structure of the molecule in the gas phase. edu.krd The resulting optimized geometry provides precise data on the spatial arrangement of the atoms.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (imide) | ~1.22 Å |

| Bond Length | C-N (imide) | ~1.38 Å |

| Bond Length | N-C (phenyl) | ~1.42 Å |

| Bond Angle | N-C-N (imide) | ~112° |

| Bond Angle | C-N-C (imide) | ~125° |

| Dihedral Angle | C-N-C(phenyl)-C | ~45° |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/B3LYP calculation for a molecule of this type. Actual values would be specific to the final computational results.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov

An electrostatic potential (ESP) surface map visually represents the charge distribution on the molecule. This map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the ESP map would likely show negative potential around the carbonyl oxygen atoms, making them sites for electrophilic attack, while regions around the N-H group and hydrogen atoms would show positive potential. nih.govnih.gov

Table 2: Illustrative Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This data is for illustrative purposes. The exact energies are dependent on the specific DFT functional and basis set used in the calculation.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies is obtained. mdpi.com These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds.

For this compound, the predicted spectrum would show characteristic peaks for the C=O stretches of the dione (B5365651) group, N-H stretching, C-N stretching of the imidazolidine (B613845) ring, and various vibrations associated with the 3-methylphenyl substituent. scientific-journal.com These theoretical spectra can be compared with experimental FTIR or Raman spectra to confirm the structure and assign the observed absorption bands to specific molecular motions. mdpi.com

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | ~3100 |

| C-H (Methyl) | Stretching | ~2950 |

| C=O (Asymmetric) | Stretching | ~1780 |

| C=O (Symmetric) | Stretching | ~1710 |

| C-N | Stretching | ~1350 |

Note: This data is illustrative. Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values.

Conformational Analysis and Energy Landscapes

Imidazolidine-2,4-dione and its derivatives can exist in different tautomeric forms, primarily involving the migration of a proton. researchgate.netorientjchem.org The most common form is the diketo tautomer, but enol and other tautomers can also exist. orientjchem.orgresearchgate.net Computational methods can be used to calculate the relative energies and stabilities of these different forms. arabjchem.org

For this compound, theoretical calculations would likely confirm that the diketo form is the most stable tautomer, in line with studies on related hydantoin (B18101) systems. orientjchem.orgresearchgate.net The study would involve optimizing the geometry of each potential tautomer and comparing their total electronic energies. The results can also be influenced by the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). orientjchem.org

The 3-methylphenyl group attached to the nitrogen atom of the imidazolidine ring is not fixed in space; it can rotate around the N-C single bond. This rotation gives rise to different conformers. A potential energy surface (PES) scan can be performed to explore the energy landscape of this rotation.

This involves systematically changing the dihedral angle that defines the orientation of the phenyl ring relative to the imidazolidine ring and calculating the energy at each point. The resulting plot of energy versus dihedral angle reveals the most stable rotational conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net This analysis helps to understand the conformational flexibility and preferences of the molecule. acs.org

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations allow for the prediction of various spectroscopic parameters, providing a theoretical complement to experimental data. By solving the fundamental equations of quantum mechanics, it is possible to simulate spectra that can aid in the structural elucidation and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method used in conjunction with DFT, have become reliable tools for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov For hydantoin derivatives and related compounds, functionals like B3LYP and basis sets such as 6-311++G(d,p) have been shown to provide a good correlation between calculated and experimental values. nih.govnih.govresearchgate.net

The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts (δ, in ppm) by referencing them against a standard, typically Tetramethylsilane (TMS). While specific computational studies for this compound are not widely published, representative predicted chemical shifts can be extrapolated from studies on structurally similar N-aryl hydantoins. The expected chemical shifts would highlight the electronic environment of each proton and carbon atom, influenced by the interplay between the electron-withdrawing carbonyl groups of the hydantoin ring and the electronic effects of the 3-methylphenyl substituent.

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These values are illustrative and based on typical shifts for N-aryl hydantoin structures calculated using DFT methods. Actual values may vary.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Atom Position | Chemical Shift (δ, ppm) | Atom Position | Chemical Shift (δ, ppm) |

| N-H (Position 3) | ~8.5 - 9.5 | C2 (C=O) | ~155 - 157 |

| C5-H₂ | ~4.0 - 4.5 | C4 (C=O) | ~171 - 173 |

| Aromatic H (Phenyl Ring) | ~7.0 - 7.5 | C5 | ~58 - 62 |

| Methyl H (CH₃) | ~2.3 - 2.5 | Aromatic C (Phenyl Ring) | ~120 - 140 |

| Methyl C (CH₃) | ~20 - 22 |

Theoretical vibrational (IR) and electronic (UV-Vis) spectra serve as valuable counterparts to experimental measurements. DFT calculations are used to compute the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. scielo.org.za These calculations can help in assigning specific vibrational modes, such as the characteristic stretches of the carbonyl (C=O) groups and the N-H bond within the imidazolidine-2,4-dione ring. For instance, the two carbonyl groups are expected to exhibit distinct stretching frequencies due to their different chemical environments.

Simulations of UV-Vis spectra are typically performed using Time-Dependent DFT (TD-DFT). scielo.org.za This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the spectrum. The calculations for this compound would likely reveal transitions associated with the π-systems of the phenyl ring and the carbonyl groups.

Table 2: Representative Predicted Vibrational and Electronic Spectral Data for this compound Note: These values are illustrative and based on typical results for similar compounds calculated using DFT and TD-DFT methods. Actual values may vary.

| Simulated IR Frequencies | Simulated UV-Vis Absorption | ||

|---|---|---|---|

| Vibrational Mode | Frequency (cm⁻¹) | Transition | λmax (nm) |

| N-H Stretch | ~3200 - 3300 | π → π* (Aromatic) | ~200 - 220 |

| C-H Stretch (Aromatic) | ~3000 - 3100 | n → π* (Carbonyl) | ~260 - 280 |

| C=O Stretch (Asymmetric) | ~1770 - 1790 | ||

| C=O Stretch (Symmetric) | ~1710 - 1730 | ||

| C-N Stretch | ~1300 - 1400 |

Modeling of Intramolecular and Intermolecular Interactions

Computational modeling is instrumental in understanding the complex network of forces that govern the structure and stability of a molecule, both internally and in a condensed phase.

For this compound, intramolecular interactions, such as the torsional angle between the phenyl ring and the hydantoin ring, dictate its conformational preferences. Computational potential energy surface scans can identify the most stable conformer by calculating the energy as a function of key dihedral angles.

Chemical Reactivity and Derivatization Strategies of 1 3 Methylphenyl Imidazolidine 2,4 Dione

Reactions Involving the Imidazolidine-2,4-dione Ring System

The reactivity of the imidazolidine-2,4-dione ring is largely dictated by the presence of two carbonyl groups and two nitrogen atoms within the five-membered ring. These features render the ring susceptible to both nucleophilic and electrophilic attack, as well as ring-opening reactions under certain conditions.

Nucleophilic and Electrophilic Attack on Carbonyl Carbons

The carbonyl carbons at positions 2 and 4 of the imidazolidine-2,4-dione ring are electrophilic in nature due to the polarization of the carbon-oxygen double bond. This makes them susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate which can then undergo further reactions. The reactivity of the carbonyl groups can be influenced by the nature of the substituents on the ring and the reaction conditions.

While specific studies detailing nucleophilic attack on 1-(3-Methylphenyl)imidazolidine-2,4-dione are not extensively documented in readily available literature, the general principles of carbonyl chemistry apply. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to add to the carbonyl carbons.

Electrophilic attack on the carbonyl oxygens can also occur, typically involving protonation under acidic conditions. This activation of the carbonyl group enhances its electrophilicity and can facilitate subsequent nucleophilic attack.

Ring-Opening and Hydrolysis Reactions

The imidazolidine-2,4-dione ring can undergo cleavage through hydrolysis, typically under acidic or basic conditions. This process involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbons, leading to the opening of the heterocyclic ring.

Under basic conditions, hydrolysis is initiated by the attack of a hydroxide ion on one of the carbonyl carbons. This is followed by ring opening to form a ureidoacetic acid derivative. Subsequent hydrolysis of the ureido group can yield an amino acid, in this case, N-(3-methylphenyl)glycine. The hydrolysis of hydantoins to their corresponding amino acids is a well-established reaction. For instance, the hydrolysis of hydantoin (B18101) itself in the presence of sodium hydroxide proceeds in two steps: first to hydantoic acid, and then to glycine (B1666218), with high conversion rates at elevated temperatures.

Acid-catalyzed hydrolysis proceeds via protonation of a carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. Similar to basic hydrolysis, this leads to ring opening and the eventual formation of the corresponding amino acid and ammonia (B1221849). For example, refluxing imidazolidine-2,4-dione derivatives with strong acids like 6N HCl is a common method for their conversion to the constituent amino acids. nih.gov

Functionalization at Nitrogen Atoms (N1 and N3)

The presence of two nitrogen atoms within the imidazolidine-2,4-dione ring provides opportunities for further derivatization through various substitution reactions. The acidity of the protons on these nitrogens plays a crucial role in their reactivity.

Alkylation and Acylation Reactions

Alkylation and acylation are common strategies for modifying the properties of hydantoin derivatives. The regioselectivity of these reactions on the N1 and N3 positions is a key consideration.

Alkylation: The N3 proton of the hydantoin ring is generally more acidic than the N1 proton, making the N3 position more susceptible to deprotonation and subsequent alkylation under mild basic conditions. The use of a base, such as sodium hydride or potassium carbonate, generates a nucleophilic anion that readily reacts with alkylating agents like alkyl halides. While specific examples for this compound are not detailed in the available literature, the general principle of preferential N3 alkylation is a common feature of hydantoin chemistry. Achieving selective N1 alkylation often requires protection of the more reactive N3 position or the use of specific reaction conditions.

Acylation: Similar to alkylation, acylation reactions with reagents such as acyl chlorides or acid anhydrides can be directed to the nitrogen atoms of the imidazolidine-2,4-dione ring. The reaction is typically carried out in the presence of a base to neutralize the acid generated. The N-acylation of hydantoin derivatives is a versatile method for introducing a wide range of functional groups, thereby modifying their biological and chemical properties.

Exploration of Further N-Substitution Patterns

Beyond simple alkylation and acylation, the nitrogen atoms of the imidazolidine-2,4-dione ring can be functionalized with a variety of other substituents. For instance, N-arylation of hydantoins has been achieved using copper-catalyzed cross-coupling reactions with arylboronic acids or diaryliodonium salts. These methods provide a route to novel N-aryl hydantoin derivatives with potential applications in medicinal chemistry.

Reactions of the 3-Methylphenyl Moiety

The 3-methylphenyl group attached to the N1 position of the imidazolidine-2,4-dione ring can also undergo various chemical transformations, primarily through electrophilic aromatic substitution. The methyl group is an ortho-, para-directing and activating group, meaning it will direct incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6 of the phenyl ring).

Typical electrophilic aromatic substitution reactions that could be performed on the 3-methylphenyl ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is substituted with two groups: a methyl group at the meta-position and the imidazolidine-2,4-dione moiety at position 1. The outcome of electrophilic aromatic substitution (EAS) reactions is dictated by the combined electronic and steric effects of these two substituents. wikipedia.orgchemistrytalk.org

Methyl Group (-CH₃): This is a classical activating group that donates electron density to the aromatic ring through an inductive effect and hyperconjugation. organicchemistrytutor.com It directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6).

Combined Directing Effects: The positions on the phenyl ring are activated to different extents. The ortho and para positions relative to the strongly activating methyl group are 2, 4, and 6. The ortho and para positions relative to the N-hydantoinyl group are 2 and 6. Therefore, positions 2 and 6 are strongly activated by both groups, making them the most probable sites for electrophilic attack. Position 4 is activated by the methyl group but is meta to the hydantoin group. Position 5 is meta to the methyl group and ortho to the hydantoin group. Steric hindrance from the adjacent hydantoin ring may slightly disfavor substitution at position 2 compared to position 6.

The predicted outcomes for common electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-(2-Nitro-5-methylphenyl)imidazolidine-2,4-dione and 1-(4-Nitro-3-methylphenyl)imidazolidine-2,4-dione |

| Halogenation | Br₂ / FeBr₃ | 1-(2-Bromo-5-methylphenyl)imidazolidine-2,4-dione and 1-(4-Bromo-3-methylphenyl)imidazolidine-2,4-dione |

| Sulfonation | Fuming H₂SO₄ | 2-Methyl-4-(2,4-dioxoimidazolidin-1-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-Acyl-3-methylphenyl)imidazolidine-2,4-dione |

This table represents predicted reactivity based on established principles of electrophilic aromatic substitution. Experimental verification is required.

Modifications and Derivatizations of the Methyl Group

The benzylic methyl group is another site for derivatization, primarily through free-radical pathways.

Free-Radical Halogenation: The most common reaction is the halogenation of the benzylic position using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). This reaction selectively brominates the methyl group to yield 1-(3-(bromomethyl)phenyl)imidazolidine-2,4-dione.

Subsequent Nucleophilic Substitution: The resulting bromomethyl derivative is a versatile intermediate for introducing a wide range of functional groups via nucleophilic substitution reactions (Sₙ2).

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name |

| Hydroxide | NaOH (aq) | Alcohol | 1-(3-(Hydroxymethyl)phenyl)imidazolidine-2,4-dione |

| Alkoxide | NaOR | Ether | 1-(3-(Alkoxymethyl)phenyl)imidazolidine-2,4-dione |

| Cyanide | NaCN | Nitrile | (3-(2,4-Dioxoimidazolidin-1-yl)phenyl)acetonitrile |

| Azide | NaN₃ | Azide | 1-(3-(Azidomethyl)phenyl)imidazolidine-2,4-dione |

| Ammonia | NH₃ | Amine | 1-(3-(Aminomethyl)phenyl)imidazolidine-2,4-dione |

This table outlines potential synthetic pathways based on standard organic transformations.

Synthesis of Novel Derivatives from this compound

Building upon the reactivity of the core molecule, novel derivatives can be synthesized by modifying the phenyl ring, the methyl group, or the hydantoin ring itself. A key reaction of the hydantoin moiety is the deprotonation and subsequent alkylation or acylation of the N-3 position. The proton on N-3 is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.

Representative Synthetic Strategies:

N-3 Alkylation followed by Phenyl Ring Substitution: The N-3 position can be alkylated using a base (e.g., NaH or K₂CO₃) and an alkyl halide. The resulting N-3 substituted product can then undergo electrophilic aromatic substitution as described in 6.3.1.

Methyl Group Functionalization followed by N-3 Alkylation: The methyl group can first be converted to a different functional group (e.g., an alcohol or amine), which could then be protected if necessary, followed by alkylation at the N-3 position.

Multi-site Derivatization: A combination of reactions can lead to highly functionalized molecules, such as performing a nitration on the phenyl ring, followed by reduction of the nitro group to an amine, and subsequent alkylation of the N-3 position.

Structure-Reactivity Relationships in Derivative Synthesis

The synthesis of derivatives is governed by structure-reactivity relationships, where the nature of the substituents influences the reactivity of other parts of the molecule.

Effect of Phenyl Ring Substituents on Ring Reactivity: Introducing an electron-withdrawing group (EWG) like a nitro (-NO₂) or acyl (-COR) group onto the phenyl ring will deactivate it towards further electrophilic substitution. ulethbridge.ca Conversely, if the methyl group were oxidized to a carboxylic acid, it would become a deactivating, meta-directing group.

Effect of Phenyl Ring Substituents on Hydantoin Reactivity: The presence of EWGs on the phenyl ring will increase the acidity of the N-3 proton of the hydantoin ring by inductive withdrawal of electron density, potentially facilitating its deprotonation and subsequent alkylation.

Steric Effects: As more substituents are added to the phenyl ring, particularly at positions 2 and 6, steric hindrance can become a significant factor, potentially slowing down or preventing reactions at both the adjacent N-1 position and the benzylic methyl group.

Stereoselective Synthesis of Chiral Analogues

The parent molecule, this compound, is achiral. Chirality in hydantoin derivatives is most commonly introduced at the C-5 position of the imidazolidine (B613845) ring. While direct asymmetric modification of the C-5 methylene (B1212753) group of the parent compound is challenging, chiral analogues are typically prepared through de novo synthesis starting from chiral precursors. nih.govorganic-chemistry.org

Several established methods exist for the enantioselective synthesis of 5-substituted hydantoins:

From α-Amino Acids: The classical Read synthesis or its modern variations involve the reaction of a chiral α-amino acid with an isocyanate, followed by acid-catalyzed cyclization to form a 5-substituted hydantoin. nih.govresearchgate.net This method generally proceeds with retention of stereochemistry.

Asymmetric Hydrogenation: Prochiral 5-ylidenehydantoins can undergo asymmetric hydrogenation using chiral catalysts to produce enantioenriched 5-substituted hydantoins. nih.gov

Catalytic Asymmetric Synthesis: Recent advances include the development of chiral phosphoric acid-catalyzed condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins with high enantioselectivity. nih.gov

From Dipeptides: Highly substituted chiral hydantoins can be synthesized in a single step from simple dipeptides under mild conditions. organic-chemistry.org

To synthesize a chiral analogue such as (R)- or (S)-5-alkyl-1-(3-methylphenyl)imidazolidine-2,4-dione, one could employ a strategy starting from a chiral α-amino acid. For example, reacting (R)-alanine with 3-methylphenyl isocyanate would, after cyclization, yield (R)-5-methyl-1-(3-methylphenyl)imidazolidine-2,4-dione.

Applications As a Chemical Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The imidazolidine-2,4-dione ring system is a well-established precursor in the synthesis of various heterocyclic compounds. The presence of reactive nitrogen and carbon sites allows for a range of chemical transformations.

Precursor in Multi-Step Heterocyclic Synthesis

Imidazolidine-2,4-diones, also known as hydantoins, are versatile intermediates for creating more complex heterocyclic structures. nih.govresearchgate.net The synthesis of N-3 and C-5 substituted imidazolidines often starts from amino acids, which react with isocyanates or isothiocyanates. nih.govresearchgate.netmdpi.com This fundamental reactivity allows for the introduction of diverse substituents, paving the way for multi-step synthetic sequences. For instance, the core hydantoin (B18101) structure can be a starting point for producing derivatives with a variety of pharmacological properties. researchgate.net

Role in the Construction of Fused and Spiro Ring Systems

Potential in Advanced Materials Science (non-biological)

The properties of the 1-(3-methylphenyl)imidazolidine-2,4-dione suggest its potential, though underexplored, application in materials science.

Monomer for Specialty Polymer Synthesis (if applicable)

While specific polymerization of this compound is not reported, related heterocyclic compounds have been investigated as monomers. For instance, vinyl-substituted imidazoles have been incorporated into polymer matrices. mdpi.com The potential for functionalizing the imidazolidine-2,4-dione ring with polymerizable groups could allow its incorporation into specialty polymers, potentially imparting unique thermal or electronic properties to the resulting material.

Component in Supramolecular Assemblies

The hydrogen bonding capabilities of the imidazolidine-2,4-dione ring, specifically the N-H protons, and potential π-π stacking interactions from the phenyl ring, make it a candidate for forming supramolecular assemblies. researchgate.netresearchgate.net These non-covalent interactions can direct the self-assembly of molecules into well-ordered, larger structures. The specific stereochemistry and electronic nature of the 3-methylphenyl group would influence the geometry and stability of such assemblies.

Applications in Catalysis (if relevant)

The use of imidazolidine-based scaffolds in catalysis is an active area of research. While direct catalytic applications of this compound have not been documented, related structures are known to act as catalysts or ligands in catalytic systems. For example, metal-organic frameworks incorporating imidazole-based linkers have been shown to be effective heterogeneous catalysts for organic reactions. mdpi.com The nitrogen atoms in the imidazolidine (B613845) ring could potentially coordinate with metal centers, suggesting a possible role as a ligand in transition metal catalysis.

Conclusion and Future Research Directions

Summary of Current Academic Knowledge on 1-(3-Methylphenyl)imidazolidine-2,4-dione

The compound this compound belongs to the hydantoin (B18101) class of five-membered heterocyclic compounds. wikipedia.org The hydantoin scaffold, chemically known as imidazolidine-2,4-dione, is a subject of extensive research, largely due to the wide-ranging biological activities of its derivatives. ekb.egnih.gov These derivatives are integral to several clinically used pharmaceuticals. drugbank.comsci-hub.se

The synthesis of N-1 substituted hydantoins can be approached through various established routes. thieme-connect.de One common method involves the reaction of an N-alkylated or N-arylated amino acid ester with an isocyanate, followed by a cyclization process. acs.org Another potential pathway is the Ugi multicomponent reaction followed by cyclization. srrjournals.com The parent hydantoin ring itself is a planar, colorless solid, and its derivatives are known to form strong intermolecular hydrogen bonds. wikipedia.orgekb.eg

Identification of Knowledge Gaps and Unexplored Research Areas

The primary knowledge gap concerning this compound is the lack of dedicated scientific investigation. This overarching gap can be broken down into several specific, unexplored research areas:

Definitive Synthesis and Optimization: While general synthetic routes can be proposed, no optimized, high-yield synthesis specifically for this compound has been published. The efficiency and regioselectivity of forming the N-1 isomer versus the N-3 isomer are undocumented.

Physicochemical Properties: There is an absence of empirically determined data for fundamental properties such as melting point, solubility in various solvents, and pKa values.

Structural Elucidation: No single-crystal X-ray crystallography studies have been reported. Consequently, the precise three-dimensional structure, bond lengths, bond angles, and solid-state packing arrangement of the molecule remain unknown.

Comprehensive Spectroscopic Data: A complete and formally assigned spectroscopic profile (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, UV-Vis) is not available in the literature.

Chemical Reactivity and Stability: The chemical reactivity of the compound, including its stability under thermal, acidic, basic, and oxidative conditions, is unexplored.

Non-Biological Applications: There are no reports on its potential use in material science, polymer chemistry, or as a chemical intermediate, which are known applications for other hydantoin derivatives. wikipedia.orgresearchgate.net

Prospective Research in Novel Synthetic Methodologies and Process Intensification

Future research should prioritize the development of efficient and sustainable synthetic routes to this compound. Modern synthetic strategies can offer significant improvements over classical methods in terms of yield, safety, and environmental impact.

Catalytic N-Arylation: Modern cross-coupling reactions present a powerful alternative to traditional methods that may use hazardous reagents like isocyanates. Copper- or palladium-catalyzed N-arylation of the parent imidazolidine-2,4-dione scaffold with a suitable 3-methylphenyl donor (e.g., 3-methylphenylboronic acid) could provide a direct and efficient route. srrjournals.comorganic-chemistry.org

Process Intensification: The application of process intensification technologies could dramatically improve the synthesis. mdpi.com

Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor would allow for precise control over reaction parameters, enhance heat and mass transfer, improve safety, and facilitate scalable production. researchgate.netfrontiersin.orgpharmasalmanac.com This is particularly advantageous for potentially exothermic cyclization reactions. pharmasalmanac.com

Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times for key steps, such as the cyclization of urea (B33335) precursors, leading to higher throughput and energy efficiency compared to conventional heating. organic-chemistry.org

Future Avenues in Advanced Computational and Spectroscopic Characterization

A thorough characterization using modern analytical techniques is essential to build a foundational understanding of this compound.

Advanced Spectroscopic Analysis: A comprehensive spectroscopic analysis is required for unambiguous structure confirmation. This includes one-dimensional NMR (¹H and ¹³C) and, critically, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to definitively establish the connectivity and confirm the N-1 substitution pattern. nih.gov FT-IR spectroscopy would confirm the carbonyl and other functional groups, while high-resolution mass spectrometry would verify the exact molecular weight. mdpi.com

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), should be employed to complement experimental findings. jddtonline.info DFT can predict the molecule's minimum energy conformation, geometric parameters, and electronic structure. Furthermore, it can simulate spectroscopic data (IR frequencies, NMR chemical shifts) to aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity through analysis of its frontier molecular orbitals (HOMO/LUMO).

Table 1: Prospective Characterization Techniques and Their Potential Insights

| Technique | Type | Information Gained |

|---|---|---|

| Spectroscopy | ||

| ¹H, ¹³C, COSY, HSQC, HMBC NMR | Experimental | Unambiguous confirmation of the chemical structure, verification of the N-1 substitution pattern, and assignment of all proton and carbon signals. nih.gov |

| Fourier-Transform Infrared (FT-IR) | Experimental | Identification of characteristic functional groups, particularly the carbonyl (C=O) and N-H stretches of the hydantoin ring. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Experimental | Precise determination of the molecular weight and elemental formula. mdpi.com |

| Single-Crystal X-ray Diffraction | Experimental | Definitive determination of the solid-state molecular structure, bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). |

| Computational Chemistry |

Emerging Opportunities for Non-Biological Chemical Applications and Material Innovation

While much of the focus on hydantoins has been medicinal, the unique structural features of the scaffold present opportunities in non-biological domains. ekb.egresearchgate.net

Polymer Science: The hydantoin moiety is known to be incorporated into polymers like polyimides and epoxy resins. researchgate.net The this compound molecule could be investigated as a novel monomer or co-monomer. The rigid hydantoin ring, with its two hydrogen bond donors and two acceptors, could impart thermal stability, rigidity, and specific intermolecular interactions into a polymer backbone. ekb.egnih.gov The 3-methylphenyl group would influence solubility, processability, and aromatic stacking interactions.

Material Innovation: The compound could serve as a building block for novel functional materials. Its potential as an organic ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers is an unexplored area. acs.org The nitrogen and oxygen atoms of the hydantoin ring could act as coordination sites for metal ions, leading to new materials with potential applications in catalysis or gas storage.

Specialty Chemical Intermediate: The functionalized hydantoin ring can serve as a versatile intermediate in organic synthesis for the construction of more complex heterocyclic systems.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 1-(m-tolyl)hydantoin |

| Imidazolidine-2,4-dione | Hydantoin, Glycolylurea |

| 3-methylphenylboronic acid | m-tolylboronic acid |

| Palladium | Pd |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Methylphenyl)imidazolidine-2,4-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. Key steps include:

- Formation of the imidazolidine-2,4-dione core : Achieved via cyclization of urea derivatives with α-keto acids or via condensation reactions using aldehydes and amines under acidic conditions .

- Substitution at the aromatic ring : The 3-methylphenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling, depending on the precursor’s reactivity .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical for yield. For example, THF or DMF is often used for polar intermediates, while inert atmospheres prevent oxidation .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopic techniques : H and C NMR to identify proton environments and carbonyl groups (e.g., imidazolidine-dione peaks at δ 170–180 ppm in C NMR) .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous compounds like 1-(4-Methoxyphenyl)imidazolidine-2,4-dione .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties influencing reactivity?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility due to the compound’s aromatic and carbonyl groups .

- Acid-base behavior : The imidazolidine-dione moiety can act as a weak acid (pKa ~9–11), influencing nucleophilic substitution reactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction path screening : Density Functional Theory (DFT) calculates transition states to identify energetically favorable pathways for cyclization or substitution .

- Machine learning : Trains models on reaction databases to predict optimal solvents/catalysts. For example, Bayesian optimization narrows down conditions for Suzuki coupling .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes), guiding functional group modifications .

Q. How do structural variations in analogous compounds affect biological activity?

- Methodological Answer :

- Comparative SAR studies : Replace the 3-methylphenyl group with fluorophenyl or methoxyphenyl groups to assess antimicrobial or anticancer activity. For example, fluorinated analogs show enhanced metabolic stability .

- Bioassay-guided optimization : Test derivatives against specific targets (e.g., metalloproteinases) using enzyme inhibition assays. Activity cliffs are analyzed to refine pharmacophore models .

Q. What experimental design strategies address contradictions in spectroscopic data?

- Methodological Answer :

- Factorial design : Varies parameters (e.g., temperature, solvent) to identify interactions affecting NMR peak splitting or MS fragmentation .

- Cross-validation : Combines HPLC purity data with H NMR integration to resolve discrepancies in stoichiometric ratios .

Q. How are reaction kinetics and thermodynamics evaluated for scale-up?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Measures enthalpy changes during imidazolidine-dione formation to optimize exothermic steps .

- Microreactor systems : Enable real-time monitoring of intermediates via inline FTIR, reducing side reactions during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.